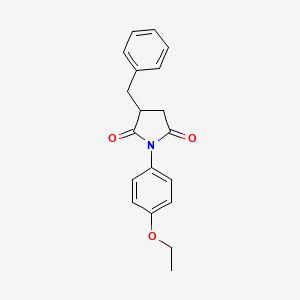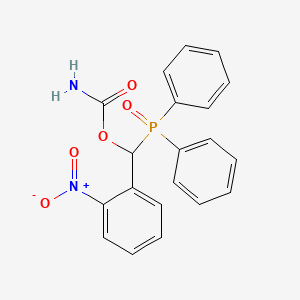![molecular formula C20H26N2O3S B5120804 N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BIM-46174, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been explored in detail.
Mécanisme D'action
BIM-46174 is a small molecule inhibitor that targets a specific enzyme, lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in gene regulation and has been implicated in various diseases, including cancer and inflammation. By inhibiting LSD1, BIM-46174 can alter gene expression and downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BIM-46174 has been shown to have several biochemical and physiological effects. In cancer cells, BIM-46174 can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of inflammation, BIM-46174 can reduce the production of pro-inflammatory cytokines and improve tissue damage. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BIM-46174 is its specificity for LSD1, which reduces the potential for off-target effects. Furthermore, BIM-46174 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BIM-46174 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Orientations Futures
There are several future directions for BIM-46174 research. One potential application is in cancer therapy, where BIM-46174 could be used in combination with other cancer treatments to improve efficacy. Furthermore, BIM-46174 could be studied in other diseases, such as neurodegenerative disorders, where LSD1 has been implicated. Finally, the development of more potent LSD1 inhibitors could improve the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, BIM-46174 is a small molecule inhibitor that has been shown to have promising therapeutic potential in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail. Future research on BIM-46174 could lead to new therapeutic applications and the development of more potent LSD1 inhibitors.
Méthodes De Synthèse
The synthesis of BIM-46174 involves several steps, starting with the reaction between isobutylamine and N-benzylglycine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-benzyl-N-(p-toluenesulfonyl)-isobutylglycinamide. Finally, the addition of 4-methylbenzenesulfonyl chloride yields the desired product, BIM-46174.
Applications De Recherche Scientifique
BIM-46174 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In preclinical studies, BIM-46174 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Propriétés
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)13-21-20(23)15-22(14-18-7-5-4-6-8-18)26(24,25)19-11-9-17(3)10-12-19/h4-12,16H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLLCJQRXNWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)


![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)


![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)